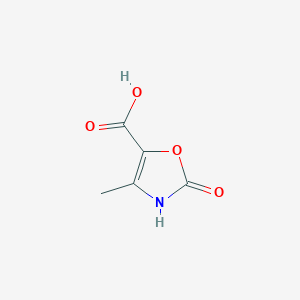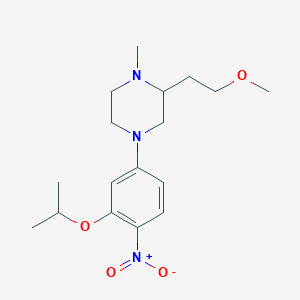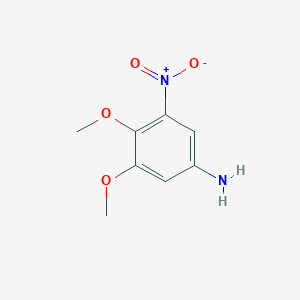
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid is a heterocyclic compound that features an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with an amidoxime, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the synthesis process for large-scale production.
化学反応の分析
Types of Reactions
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-dicarboxylic acid, while substitution reactions can produce a variety of functionalized oxazole derivatives.
科学的研究の応用
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
4-Methyl-2-oxo-2,3-dihydro-1,3-oxazole-5-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid.
2-Oxo-2,3-dihydro-1,3-oxazole-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxazole ring.
Uniqueness
4-Methyl-2-oxo-2,3-dihydrooxazole-5-carboxylicacid is unique due to its specific substitution pattern and the presence of both an oxazole ring and a carboxylic acid group.
特性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
4-methyl-2-oxo-3H-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H5NO4/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) |
InChIキー |
MTGNNOPYMHWOMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=O)N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B8543019.png)


![N-(3-Methylbutyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8543030.png)


![4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B8543052.png)


![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)




